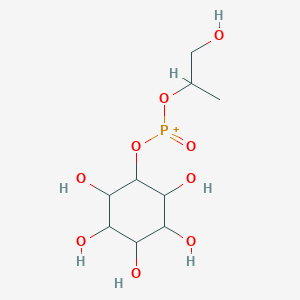
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate is a complex organic compound characterized by its unique structure, which includes a hydroxypropan-2-yl group and a pentahydroxycyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate typically involves multi-step organic reactions. One common method includes the phosphorylation of a hydroxypropan-2-yl precursor with a pentahydroxycyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing biochemical reactions. Its hydroxy groups enable it to form hydrogen bonds with target molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol
- 2,3,4,5,6-Pentahydroxycyclohexyl hexopyranoside
Uniqueness
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H18O9P+ |
|---|---|
Molecular Weight |
301.21 g/mol |
IUPAC Name |
1-hydroxypropan-2-yloxy-oxo-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphanium |
InChI |
InChI=1S/C9H18O9P/c1-3(2-10)17-19(16)18-9-7(14)5(12)4(11)6(13)8(9)15/h3-15H,2H2,1H3/q+1 |
InChI Key |
WUNYIERKXMGNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O[P+](=O)OC1C(C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


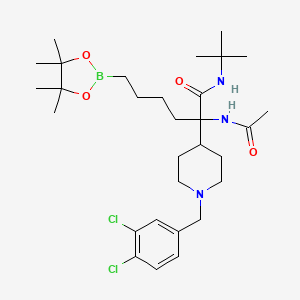
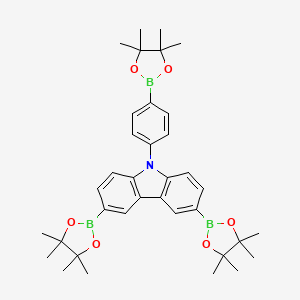

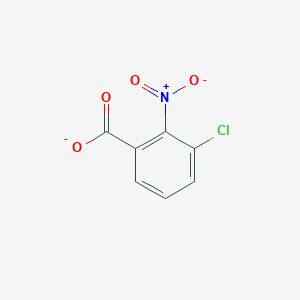
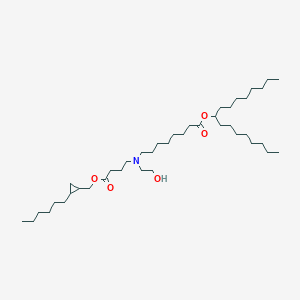
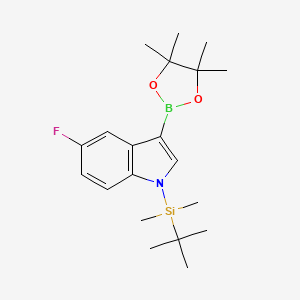



![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)

